molecular formula C18H23NO3 B5838591 3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline

3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline

Cat. No.: B5838591
M. Wt: 301.4 g/mol
InChI Key: GZWQJMHFKJMEFV-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline is an organic compound with the molecular formula C18H23NO3 and a molecular weight of 301.38 g/mol . This compound is characterized by the presence of a benzyl group substituted with three methoxy groups and an aniline moiety substituted with two methyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline typically involves the reaction of 3,5-dimethylaniline with 2,3,4-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline is used in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research .

Comparison with Similar Compounds

3,5-dimethyl-N-(2,3,4-trimethoxybenzyl)aniline can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3,5-dimethyl-N-[(2,3,4-trimethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-12-8-13(2)10-15(9-12)19-11-14-6-7-16(20-3)18(22-5)17(14)21-4/h6-10,19H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWQJMHFKJMEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=C(C(=C(C=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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